Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Overview
Description
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorine atom and the thiazole ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Mode of Action
Similar compounds have been reported to exhibit strong inhibitory activity against certain enzymes, such as pi3kα .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It has been found that thiazolo[5,4-b]pyridine derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate, like other thiazolo[5,4-b]pyridine derivatives, may influence cell function by inhibiting PI3K . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with PI3K. The compound may bind to the kinase through key hydrogen bond interactions, inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base to form the thiazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-bromo-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-iodo-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S/c1-13-8(12)7-10-4-2-3-5(9)11-6(4)14-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQICKCQYIFYWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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